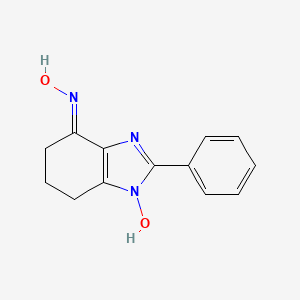
N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, also known as MCL-1 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and is considered a potential drug candidate for cancer treatment.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine involves the inhibition of N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine expression. N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a member of the Bcl-2 family of proteins that plays a crucial role in regulating apoptosis. Cancer cells often overexpress N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, which helps them to survive and resist chemotherapy. By inhibiting N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been shown to have several biochemical and physiological effects. It selectively inhibits N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine expression, inducing apoptosis in cancer cells. It has also been shown to have minimal toxicity to normal cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is its selectivity towards N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine. This allows for targeted cancer therapy, minimizing damage to normal cells. However, one of the limitations of this compound is its complex synthesis process, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine. One direction is to investigate its potential as a combination therapy with other cancer drugs. Another direction is to study its efficacy in different types of cancer. Additionally, further research is needed to optimize the synthesis process of this compound, making it more readily available for research purposes.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a complex process that involves several steps. The initial step involves the reaction of 4-chlorobenzaldehyde with 2-methoxyaniline to form 4-chlorobenzylidene-2-methoxyaniline. This intermediate compound is then reacted with piperazine to form N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine.
Applications De Recherche Scientifique
N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been extensively studied for its potential as a cancer therapy. It has been shown to selectively inhibit the expression of N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, a protein that is overexpressed in many cancer cells and is responsible for their survival. By inhibiting N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, this compound induces apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Propriétés
IUPAC Name |
(Z)-1-(4-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-23-18-5-3-2-4-17(18)21-10-12-22(13-11-21)20-14-15-6-8-16(19)9-7-15/h2-9,14H,10-13H2,1H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGONGRNPMDJKJ-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(4-Chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910734.png)

![methyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarbodithioate](/img/structure/B5910748.png)
![N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5910755.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5910775.png)



![N-[1-(4-chlorophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5910811.png)



![N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5910840.png)
